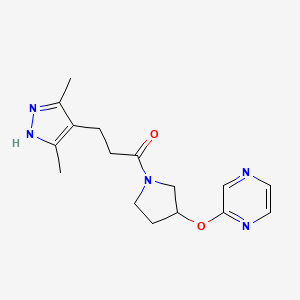

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-11-14(12(2)20-19-11)3-4-16(22)21-8-5-13(10-21)23-15-9-17-6-7-18-15/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAHAQMSHAOASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring, a pyrrolidine moiety, and a propanone functional group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral and anticancer properties. The following sections detail these activities based on recent studies.

Antiviral Activity

A study highlighted the antiviral potential of related pyrazine compounds against flaviviruses such as Zika and dengue. These compounds were shown to inhibit the NS2B-NS3 protease critical for viral replication. While specific data for our compound is limited, the structural similarities suggest potential efficacy in similar pathways:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Pyrazine derivative | 0.39 - 0.71 | Inhibits Zika virus protease |

The inhibition of viral replication was significant in cellular models, suggesting that our compound could exhibit similar antiviral properties due to its structural features .

Anticancer Activity

The pyrazole derivatives have also been investigated for their anticancer properties. A series of studies indicated that modifications on the pyrazole ring could enhance selectivity and potency against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.6 |

| Compound B | A549 (lung cancer) | 3.2 |

These findings suggest that the incorporation of specific substituents on the pyrazole ring can significantly impact biological activity, potentially leading to novel therapeutic agents for cancer treatment .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases involved in viral replication.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : There is evidence that these compounds can modulate key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have examined the biological activity of pyrazole derivatives:

- Zika Virus Study : A recent study demonstrated that a closely related pyrazine compound inhibited Zika virus replication with an IC50 value of 0.39 μM, suggesting that structural modifications could lead to enhanced antiviral activity .

- Cancer Cell Line Assays : Research involving various cancer cell lines showed that certain pyrazole derivatives exhibited significant cytotoxicity, with IC50 values ranging from 3 to 6 μM across different types of cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

4-Chloro-5-[(3R)-3-[[4-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-2-tetrahydropyran-2-yl-pyridazin-3-one (Compound 24)

- Molecular Formula : C₂₃H₂₆ClN₇O₃

- Molecular Weight : 471.3 g/mol

- Key Differences: Incorporates a pyridazinyl ring and tetrahydropyran group.

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one (BK65899)

- Molecular Formula : C₁₇H₂₂N₄O₃

- Molecular Weight : 330.38 g/mol

- Key Differences : Replaces pyrazole with oxazole and pyrrolidine with piperidine. The oxazole’s reduced aromaticity may weaken π-π interactions, while the larger piperidine ring could alter binding pocket compatibility .

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

Physicochemical and Pharmacokinetic Properties

- Key Observations: Compound 24’s higher molecular weight and chlorine substituent correlate with lower solubility, limiting bioavailability. The chloro-propanol derivative’s simplicity improves solubility but sacrifices binding complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.